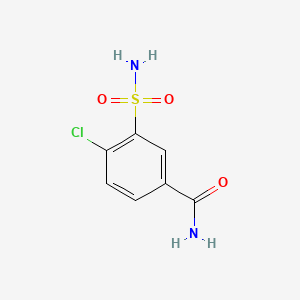
Sulclamide
説明
Synthesis Analysis
The synthesis of sulfinamides, which Sulclamide may resemble, involves several innovative methodologies. Techniques include the use of enantiopure sulfinamides in organic synthesis, highlighting their importance in medicinal chemistry. For example, racemic and enantioenriched sulfinamides can be synthesized through condensation with aldehydes, ketones, and various other reactions, demonstrating the compound's versatile reactivity and utility in asymmetric synthesis (Qingle et al., 2021). Additionally, the selective synthesis of cyclic sulfonamides and sulfinamides under Pd catalysis using sulfur dioxide surrogates further illustrates the diverse synthetic routes available for these compounds (Konishi et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfinamides is a key area of study, with research focusing on the generation of aminyl radicals from sulfenamides as synthetic precursors. This research indicates the importance of the molecular structure in understanding the reactivity and potential applications of sulfinamides (Bowman et al., 1994).
Chemical Reactions and Properties
Sulfinamides participate in a variety of chemical reactions, underscoring their chemical properties and versatility. For instance, catalytic enantioselective sulfur alkylation of sulfenamides showcases the potential for asymmetric synthesis, indicating their utility in producing chiral molecules with high enantioselectivity (Greenwood et al., 2022).
Physical Properties Analysis
The physical properties of sulfinamides, such as their solubility and stability, play a crucial role in their application in drug discovery and development. The synthesis of water-soluble sulfonamides incorporating polyamino-polycarboxylate tails exemplifies the modification of physical properties to meet specific pharmacological needs (Scozzafava et al., 2002).
Chemical Properties Analysis
The chemical properties of sulfinamides, including their reactivity and the ability to form various derivatives, are fundamental to their application in medicinal chemistry. The direct copper-catalyzed synthesis of sulfonamides illustrates the innovative approaches being developed to efficiently create these compounds, emphasizing the breadth of their chemical reactivity and potential utility (Chen et al., 2018).
科学的研究の応用
1. Cancer Treatment
Sulclamide derivatives have shown substantial anti-tumor activity. These derivatives act through different mechanisms like disrupting microtubule assembly, causing cell cycle arrest, inhibiting angiogenesis, and suppressing certain transcriptional activators (Owa & Nagasu, 2000).
2. Antibacterial Properties
Sulclamide, being a part of the sulfonamide group, exhibits a range of pharmacological activities, including antibacterial properties. These properties are beneficial in treating diseases like diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma (Ovung & Bhattacharyya, 2021).
3. Insulin Secretion Stimulation
Sulfonylureas, a class that includes Sulclamide, are used in treating type 2 diabetes due to their ability to stimulate insulin secretion from pancreatic beta-cells (Proks et al., 2002).
4. Mass Spectrometry Analysis
Sulphonamides, including Sulclamide, have been studied for their fragmentation patterns under electrospray mass spectrometry conditions. This research aids in understanding their behavior and detection in various applications (Klagkou et al., 2003).
5. Nanotechnology in Drug Delivery
Research has explored the use of nanocomposites for enhancing the delivery and efficacy of Sulclamide-related drugs in the treatment of depressive disorders. This involves innovative approaches to increase drug bioavailability and effectiveness (Mohyeldin et al., 2021).
6. Mechanochemistry in Drug Synthesis
Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including anti-diabetic drugs that are structurally related to Sulclamide. This method offers an efficient and environmentally friendly approach to drug synthesis (Tan et al., 2014).
7. Cholesterol Metabolism Impact
Studies have shown that sulfonylureas, including Sulclamide, can affect cholesterol metabolism, particularly inhibiting certain enzymes like acyl-CoA:cholesterol acyltransferase (Ohgami et al., 2000).
8. Treatment of Cerebral Ischemia and Stroke
Sulclamide derivatives have been studied for their potential in treating cerebral ischemia and stroke. They may help in reducing brain swelling, infarct volume, and improving neurological functions (Simard et al., 2014).
特性
IUPAC Name |
4-chloro-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLKLPDTRUYBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179292 | |
| Record name | Sulclamide [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulclamide | |
CAS RN |
2455-92-7 | |
| Record name | Sulclamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulclamide [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULCLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GHI2O527Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)
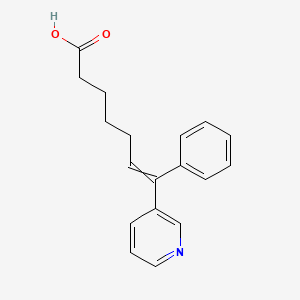
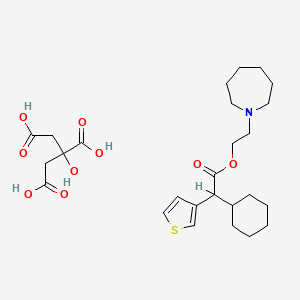


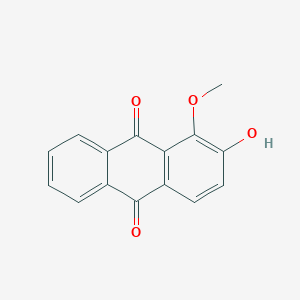
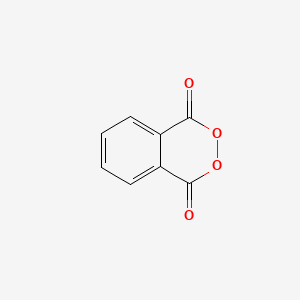

![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1209179.png)
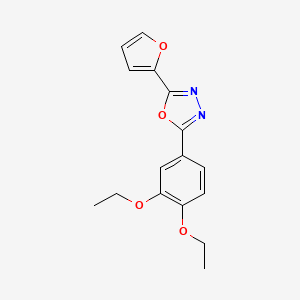
![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)


![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)